FTY720-Mitoxy

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

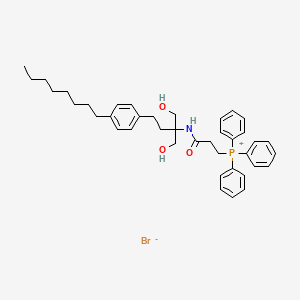

C40H51BrNO3P |

|---|---|

分子量 |

704.7 g/mol |

IUPAC名 |

[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H |

InChIキー |

QKRJUTPJMQBOLJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

製品の起源 |

United States |

Foundational & Exploratory

FTY720-Mitoxy: A Mitochondria-Targeted Neuroprotective Agent for Synucleinopathies

An In-depth Technical Guide on the Mechanism of Action in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FTY720-Mitoxy is a novel, non-immunosuppressive derivative of the FDA-approved multiple sclerosis drug FTY720 (fingolimod). Engineered with a triphenylphosphonium (TPP) moiety, this compound is specifically targeted to mitochondria, the cellular powerhouses implicated in the pathogenesis of numerous neurodegenerative diseases. This strategic modification circumvents the immunosuppressive effects of its parent compound by preventing its phosphorylation and subsequent interaction with sphingosine-1-phosphate receptors (S1PRs) on lymphocytes.[1][2] Preclinical studies in models of synucleinopathies, such as Multiple System Atrophy (MSA) and Parkinson's disease (PD), have demonstrated its potent neuroprotective capabilities. The core mechanism of action of this compound is multifaceted, involving the enhancement of neurotrophic factor expression, activation of protein phosphatase 2A (PP2A), preservation of mitochondrial function, and attenuation of neuroinflammation and α-synuclein pathology.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a combination of direct and indirect actions within the central nervous system. Unlike its parent compound, FTY720, which requires phosphorylation to act on S1PRs, this compound's efficacy is independent of this pathway, thereby avoiding peripheral immunosuppression.[1][2]

Upregulation of Neurotrophic Factors

A primary mechanism of this compound is its ability to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][2][4] These proteins are essential for neuronal survival, growth, and synaptic plasticity. In preclinical models of MSA, this compound has been shown to increase levels of brain GDNF.[2] In vitro studies using OLN-93 oligodendrocyte cell lines demonstrated that this compound significantly increases the mRNA levels of BDNF, GDNF, and Nerve Growth Factor (NGF).[4] This effect is paralleled by increases in histone 3 acetylation and ERK1/2 phosphorylation, suggesting an epigenetic and signaling-mediated regulation of neurotrophin expression.[4]

Activation of Protein Phosphatase 2A (PP2A)

This compound stimulates the activity of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase that plays a critical role in various cellular processes, including cell signaling and metabolism.[5][6] PP2A activity is often impaired in neurodegenerative diseases characterized by α-synuclein aggregates.[6] By activating PP2A, this compound can counteract the pathological signaling cascades initiated by α-synuclein. In dopaminergic neuronal cells, FTY720-based compounds have been shown to stimulate PP2A activity.[6]

Mitochondrial Protection

The addition of the TPP moiety effectively localizes this compound to the mitochondria.[1] This targeted delivery is crucial, as mitochondrial dysfunction is a central hallmark of many neurodegenerative disorders, including MSA and PD.[1] In a toxin-induced model of MSA using 3-nitropropionic acid (3NP), this compound protected mitochondrial function, as evidenced by the preservation of succinate (B1194679) dehydrogenase (SDH) activity.[1] Furthermore, this compound protects oligodendroglial cells expressing α-synuclein against oxidative stress-induced cell death, a process tightly linked to mitochondrial integrity.[4]

Reduction of α-Synuclein Pathology and Neuroinflammation

This compound has been shown to block α-synuclein pathology in mouse models of MSA.[1][2] This is a critical therapeutic effect, as the aggregation of α-synuclein is a pathognomonic feature of synucleinopathies. The reduction in α-synuclein pathology is accompanied by a decrease in neuroinflammation, specifically the activation of microglia.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

| In Vivo Model | Compound/Treatment | Dose | Key Findings | Significance | Reference |

| CNP-aSyn Transgenic Mice (MSA model) | This compound | 1.1 mg/kg/day | Normalized movement and sweat function. Increased brain GDNF levels. Reduced brain miR-96-5p. Blocked aSyn pathology and microglial activation. | p < .05, p < .01 | [1][2] |

| 3-Nitropropionic Acid (3NP) Toxin Model (MSA model) | This compound | Not Specified | Protected movement and mitochondrial function (preserved SDH activity). | Not Specified | [1] |

| Parkinsonian GM2+/- Mice | FTY720 | Not Specified | Increased BDNF expression and reduced α-synuclein pathology. | Not Specified | [7] |

| In Vitro Model | Compound/Treatment | Concentration | Key Findings | Significance | Reference |

| OLN-93 Oligodendrocyte Cells | This compound | 160 nM | Increased mRNA of BDNF, GDNF, and NGF at 24 hr. Increased MAG protein levels at 48 hr. Protected aSyn-expressing cells from oxidative-stress-associated cell death. | p < .05 | [4] |

| OLN-93 Oligodendrocyte Cells | FTY720, FTY720-C2, this compound | 160 nM | All compounds stimulated NGF expression at 24 hr. | Not Specified | [4] |

| MN9D Dopaminergic Neuronal Cells | This compound | 5 µM | Stimulated PP2A activity. | Not Specified | [1] |

Experimental Protocols

In Vivo Studies in MSA Mouse Models

-

Animal Model: CNP-aSyn transgenic mice, which express human α-synuclein in oligodendrocytes, were used as a model for MSA.[1][2]

-

Drug Administration: this compound (1.1 mg/kg/day) or vehicle was delivered via osmotic pumps for a duration of 3 months (from 8.5 to 11.5 months of age).[2]

-

Behavioral Assessment:

-

Postmortem Tissue Analysis:

-

qPCR: Brain tissue was analyzed for the mRNA expression of BDNF, GDNF, NGF, and the GDNF-receptor RET.[2] MicroRNA levels (e.g., miR-96-5p) were also assessed.[2]

-

Immunoblotting: Protein levels of α-synuclein, BDNF, GDNF, and the microglial marker Iba1 were quantified in brain tissue lysates.[2]

-

Sequential Protein Extraction: To assess α-synuclein pathology, sequential extraction of proteins from brain tissue was performed, followed by immunoblotting.[2]

-

Immunohistochemistry: Brain sections were stained to visualize and quantify microglial activation.[2]

-

In Vitro Studies in Oligodendrocyte Cell Lines

-

Cell Line: OLN-93 cells, an oligodendroglial cell line, were used. Some experiments utilized OLN-93 cells stably expressing human wild-type α-synuclein or MSA-associated mutants (G51D, A53E).[4]

-

Treatment: Cells were treated with FTY720, FTY720-C2, or this compound at a concentration of 160 nM for 24 or 48 hours.[4]

-

Gene Expression Analysis:

-

qPCR: Total RNA was extracted from treated cells, and real-time quantitative PCR was performed to measure the relative mRNA expression of BDNF, GDNF, and NGF. GAPDH was used as an internal control.[4]

-

-

Protein Analysis:

-

Immunoblotting: Cell lysates were analyzed by immunoblotting to determine the protein levels of Myelin Associated Glycoprotein (MAG), phosphorylated ERK1/2 (pERK1/2), and acetylated Histone 3 (AcH3).[4]

-

-

Cell Viability and Protection Assays:

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

References

- 1. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel FTY720-Based Compounds Stimulate Neurotrophin Expression and Phosphatase Activity in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTY720 Improves Behavior, Increases Brain Derived Neurotrophic Factor and Reduces α-Synuclein Pathology in Parkinsonian GM2+/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

FTY720-Mitoxy: A Technical Guide to Synthesis, Purification, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for FTY720-Mitoxy, a novel derivative of the immunomodulatory drug FTY720 (Fingolimod). This document also elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in neurodegenerative diseases and drug development.

Introduction

This compound, chemically known as [N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)-3'-triphenylphosphoniumpropanamide] bromide, is a rationally designed analog of FTY720. The parent compound, FTY720, is an FDA-approved treatment for multiple sclerosis that acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In contrast, this compound is engineered with a triphenylphosphonium (TPP) cation, a moiety known to target the mitochondria.[1] This modification prevents its phosphorylation in vivo, thus it does not induce immunosuppression by modulating S1P receptors.[1][2] Instead, this compound exerts its neuroprotective effects through alternative intracellular signaling pathways.[1][3]

Synthesis of this compound

While a detailed, step-by-step protocol from the original inventors has not been fully published, the synthesis of this compound can be inferred from the available literature and general organic chemistry principles. The synthesis involves the coupling of the parent molecule, FTY720, with a triphenylphosphonium-containing carboxylic acid linker.

Proposed Synthetic Scheme

The overall synthesis can be envisioned as a two-step process starting from commercially available reagents:

-

Synthesis of the Triphenylphosphonium Linker: 3-Bromopropionic acid is reacted with triphenylphosphine (B44618) to yield 3-(triphenylphosphonio)propanoic acid bromide.

-

Amide Coupling: FTY720 is coupled with the activated form of the triphenylphosphonium linker to form the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(triphenylphosphonio)propanoic acid bromide

-

Materials: 3-Bromopropionic acid, Triphenylphosphine, Acetonitrile (anhydrous).

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromopropionic acid (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous acetonitrile.

-

Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Step 2: Amide Coupling to form this compound

-

Materials: FTY720, 3-(triphenylphosphonio)propanoic acid bromide, N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent, 4-Dimethylaminopyridine (DMAP), Dichloromethane (B109758) (DCM, anhydrous).

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve FTY720 (1 equivalent) and 3-(triphenylphosphonio)propanoic acid bromide (1.1 equivalents) in anhydrous dichloromethane.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the FTY720 mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling agents, and byproducts. A combination of column chromatography and recrystallization is typically employed.

Purification Protocol

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable solvent system. A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is a good starting point.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product from the column chromatography in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or a mixture of dichloromethane and hexane).

-

Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound. The purity can be confirmed by NMR and mass spectrometry.

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound as reported in the literature.

| Parameter | Cell Line | Concentration | Result | Reference |

| Neurotrophic Factor mRNA Expression (24h) | ||||

| Brain-Derived Neurotrophic Factor (BDNF) | OLN-93 | 160 nM | Significant Increase | [3] |

| Glial Cell Line-Derived Neurotrophic Factor (GDNF) | OLN-93 | 160 nM | Significant Increase | [3] |

| Nerve Growth Factor (NGF) | OLN-93 | 160 nM | Significant Increase | [3] |

| Signaling Pathway Modulation (24h) | ||||

| Phosphorylated ERK1/2 Levels | OLN-93 | 160 nM | Significant Increase | [3] |

| Acetylated Histone 3 Levels | OLN-93 | 160 nM | Significant Increase | [3] |

| Cell Viability (48h) | ||||

| Protection against H₂O₂-induced oxidative stress | α-Synuclein expressing OLN-93 | 160 nM | Significant Protection | [3] |

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

This compound Signaling Pathway

Caption: A diagram showing the signaling cascade initiated by this compound, leading to neuroprotective outcomes.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders. Its unique mechanism of action, which bypasses the immunosuppressive effects of its parent compound, makes it an attractive molecule for further investigation. This guide provides a foundational understanding of its synthesis, purification, and cellular functions, which will be invaluable to researchers dedicated to advancing novel neuroprotective strategies.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

FTY720-Mitoxy: A Mitochondria-Targeted Approach to Enhance Bioenergetics and Neuroprotection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720-Mitoxy is a novel, non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod). Engineered with a triphenylphosphonium (TPP) moiety, this compound is specifically designed to accumulate within mitochondria, the powerhouse of the cell. This targeted delivery allows for direct modulation of mitochondrial functions and associated signaling pathways, offering a promising therapeutic strategy for neurodegenerative diseases characterized by mitochondrial dysfunction, such as Multiple System Atrophy (MSA). This technical guide provides a comprehensive overview of the role of this compound in mitochondrial bioenergetics, detailing its mechanism of action, effects on cellular signaling, and neuroprotective properties. The guide includes quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.

Introduction: The Rationale for Targeting Mitochondria with this compound

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative disorders. Impairments in mitochondrial bioenergetics, including reduced ATP production and increased oxidative stress, contribute to neuronal cell death and disease progression. FTY720, the parent compound of this compound, has demonstrated neuroprotective effects; however, its clinical use is associated with immunosuppression due to the phosphorylation of the molecule and subsequent modulation of sphingosine-1-phosphate (S1P) receptors.

This compound was developed to harness the neuroprotective potential of the parent molecule while avoiding its immunosuppressive side effects. By adding a TPP cation, the molecule is directed to the mitochondria, leveraging the large mitochondrial membrane potential for its accumulation.[1] Unlike FTY720, this compound is not a substrate for sphingosine (B13886) kinases and therefore is not phosphorylated, meaning it does not interact with S1P receptors and thus does not cause lymphopenia.[2][3] This targeted approach allows for the direct investigation and modulation of mitochondrial functions in disease models.

Mechanism of Action and Impact on Mitochondrial Bioenergetics

While direct quantitative data on the effects of this compound on key mitochondrial bioenergetics parameters such as oxygen consumption rate (OCR) and ATP production rates from Seahorse XF analysis are not extensively available in the current literature, preclinical studies have demonstrated its protective role in mitochondrial function, primarily through the preservation of mitochondrial enzyme activity.

Preservation of Succinate (B1194679) Dehydrogenase (Complex II) Activity

In a mouse model of MSA induced by the mitochondrial toxin 3-nitropropionic acid (3NP), which inhibits succinate dehydrogenase (SDH), this compound demonstrated a significant protective effect on mitochondrial function.[3] Treatment with this compound preserved SDH activity in the cerebellar white matter of both wild-type and transgenic mice exposed to 3NP.[3] This finding suggests that this compound can counteract mitochondrial complex II inhibition, a critical component of the electron transport chain and the Krebs cycle.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: Effect of this compound on Neurotrophic Factor mRNA Expression in OLN-93 Oligodendrocytes [4]

| Treatment (160 nM for 24 hr) | NGF mRNA Expression (Fold Change vs. Vehicle) | BDNF mRNA Expression (Fold Change vs. Vehicle) | GDNF mRNA Expression (Fold Change vs. Vehicle) |

| FTY720 | 2.5 ± 0.5 | 1.2 ± 0.2 | 1.1 ± 0.1 |

| FTY720-C2 | 2.2 ± 0.4 | 1.3 ± 0.3 | 1.2 ± 0.2 |

| This compound | 3.0 ± 0.6 | 2.8 ± 0.5 | 2.5 ± 0.4* |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Myelin Associated Glycoprotein (MAG) Expression in OLN-93 Oligodendrocytes [4]

| Treatment (160 nM for 48 hr) | MAG Protein Expression (Fold Change vs. Vehicle) |

| FTY720 | 1.1 ± 0.2 |

| FTY720-C2 | 1.4 ± 0.3 |

| This compound | 1.8 ± 0.3* |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (MSA) [2]

| Treatment Group | Motor Function (Rotarod Performance) | Sweat Function | α-Synuclein Pathology | Brain GDNF Levels |

| Vehicle-treated MSA mice | Impaired | Impaired | Increased | Reduced |

| This compound-treated MSA mice (1.1 mg/kg/day) | Normalized | Normalized | Reduced | Increased |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of specific intracellular signaling pathways, primarily leading to the increased expression of crucial neurotrophic factors.

Upregulation of Neurotrophic Factors via ERK1/2 Phosphorylation and Histone Acetylation

Studies in OLN-93 oligodendrocyte cell lines have shown that this compound significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF).[4] This effect is mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and an increase in histone 3 acetylation.[4] The phosphorylation of ERK1/2 and increased histone acetylation are known mechanisms that promote the transcription of genes encoding these neurotrophic factors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

In Vivo Mouse Model of Multiple System Atrophy (MSA)

-

Animal Model: Transgenic mice expressing human alpha-synuclein (B15492655) in oligodendrocytes under the 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNP) promoter (CNP-aSyn Tg mice) are used. These mice develop progressive motor dysfunction.[2]

-

Drug Administration: this compound (1.1 mg/kg/day) or vehicle is delivered continuously via osmotic pumps implanted subcutaneously in the mice.[2]

-

Behavioral Assessment: Motor function is assessed using a rotarod test, where the latency to fall from a rotating rod is measured.[2]

-

Mitochondrial Function Assessment: The 3-nitropropionic acid (3NP) toxin model is used to induce mitochondrial dysfunction. Mice are treated with 3NP with or without this compound.[3]

-

Postmortem Tissue Analysis: After the treatment period, brain and spinal cord tissues are collected for analysis of α-synuclein pathology (via sequential protein extraction and immunoblotting), microglial activation (via immunohistochemistry), and gene/protein expression of neurotrophic factors (via qPCR and immunoblot).[2]

Cell Viability Assay in OLN-93 Oligodendrocytes

-

Cell Culture: OLN-93 cells are seeded in 96-well plates.[4]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 40, 80, 160, 320 nM) or vehicle for 24 or 48 hours.[4]

-

Viability Measurement: Cell viability is assessed using the neutral red assay. Cells are incubated with a medium containing neutral red dye. After incubation, the dye is extracted with an acidified ethanol (B145695) solution, and the absorbance is measured spectrophotometrically.[4]

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: OLN-93 cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, acetylated histone H3, total histone H3, MAG).

-

Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system. Densitometry is used for quantification.[4]

Succinate Dehydrogenase (SDH) Activity Assay

-

Mitochondria Isolation: Mitochondria are isolated from cerebellar white matter of treated and control mice.

-

Assay Principle: SDH activity is determined by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate. The rate of DCIP reduction is monitored spectrophotometrically as a decrease in absorbance at 600 nm.

-

Reaction Mixture: The assay mixture typically contains isolated mitochondria, succinate (substrate), and DCIP.

-

Measurement: The change in absorbance over time is recorded to calculate the enzyme activity, which is expressed as units per milligram of mitochondrial protein.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that combines the neuroprotective properties of FTY720 with a favorable safety profile by avoiding immunosuppression. Its ability to target mitochondria and protect crucial enzymatic functions, such as SDH activity, highlights its potential in treating neurodegenerative diseases where mitochondrial dysfunction is a key pathological driver. The upregulation of neurotrophic factors through the ERK1/2 and histone acetylation pathways further underscores its multifaceted mechanism of action.

Future research should focus on elucidating the precise impact of this compound on mitochondrial bioenergetics. Utilizing techniques such as high-resolution respirometry (e.g., Seahorse XF analysis) to measure oxygen consumption rates, ATP production, and proton leak in cells treated with this compound will provide a more detailed understanding of its effects on oxidative phosphorylation. Furthermore, investigating its effects on mitochondrial dynamics (fusion and fission) and mitophagy would offer a more complete picture of its role in maintaining mitochondrial homeostasis. Continued preclinical evaluation in various neurodegenerative disease models is warranted to further validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

FTY720-Mitoxy and its Interplay with Alpha-Synuclein Aggregation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-synuclein (α-syn) aggregation is a central pathological hallmark of synucleinopathies, including Parkinson's disease and Multiple System Atrophy (MSA). FTY720-Mitoxy, a non-immunosuppressive derivative of the FDA-approved drug FTY720 (fingolimod), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its impact on α-syn aggregation pathways, neurotrophic factor expression, and mitochondrial function. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support ongoing research and development efforts in the field of neurodegenerative diseases.

Introduction to this compound

This compound is a novel derivative of FTY720, engineered to mitigate the immunosuppressive effects of the parent compound while enhancing its neuroprotective properties. A key structural modification is the addition of a triphenylphosphonium (TPP) moiety, which facilitates its localization to mitochondria. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine (B13886) 1-phosphate receptors (S1PRs), thus avoiding the sequestration of lymphocytes.[1] Its therapeutic potential in synucleinopathies stems from its ability to counteract several key pathological processes, including α-syn accumulation, neuroinflammation, and mitochondrial dysfunction.[1][2]

The Alpha-Synuclein Aggregation Cascade

The aggregation of α-syn is a complex, multi-step process that is central to the pathology of synucleinopathies. It begins with the misfolding of soluble α-syn monomers, which then self-assemble into neurotoxic oligomers. These oligomers can further assemble into larger, insoluble fibrils that form the characteristic Lewy bodies and glial cytoplasmic inclusions found in diseased brains.[3][4][5] This cascade is a prime target for therapeutic intervention.

This compound's Impact on Alpha-Synuclein Pathology

While direct quantitative data on the in vitro inhibition of α-syn aggregation by this compound is not yet extensively published, in vivo studies in mouse models of MSA have demonstrated its efficacy in reducing α-syn pathology. Treatment with this compound has been shown to block the accumulation of insoluble α-syn aggregates in the brain.[1][2] This effect is likely mediated through a combination of mechanisms, including the enhancement of cellular stress resilience and the upregulation of neurotrophic factors.

Modulation of Neurotrophic Factor Expression

A key mechanism of this compound's neuroprotective effect is its ability to increase the expression of several crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][6] These factors play a critical role in neuronal survival, differentiation, and synaptic plasticity.

Quantitative Data on Neurotrophic Factor Upregulation

The following table summarizes the quantitative effects of this compound on neurotrophic factor mRNA expression in OLN-93 oligodendroglia cells.

| Neurotrophic Factor | Treatment | Fold Change (vs. Vehicle) | Cell Line | Reference |

| BDNF | 160 nM this compound (24h) | ~2.5 | OLN-93 | [6] |

| GDNF | 160 nM this compound (24h) | ~2.0 | OLN-93 | [6] |

| NGF | 160 nM this compound (24h) | ~3.0 | OLN-93 | [6] |

Signaling Pathways Involved in Neurotrophic Factor Upregulation

This compound stimulates the expression of BDNF and GDNF, in part, through the activation of the ERK1/2 signaling pathway and by increasing histone 3 acetylation.[6] The upregulation of GDNF, in turn, can activate downstream pro-survival pathways.

Enhancement of Mitochondrial Function

Given its targeted delivery to mitochondria, this compound is poised to directly address the mitochondrial dysfunction observed in synucleinopathies. While direct quantitative data for this compound on mitochondrial respiration is emerging, studies on the related compound FTY720-P provide strong evidence for the potential mechanism. FTY720-P has been shown to increase mitochondrial respiration and ATP production.[7] In a toxin model of MSA, this compound was found to protect mitochondrial function.[1]

Quantitative Data on Mitochondrial Function (FTY720-P)

The following table presents quantitative data on the effects of FTY720-P on mitochondrial function in AC16 human cardiomyocyte cells, serving as a model for the potential effects of this compound.

| Parameter | Treatment | Fold Change (vs. Control) | Cell Line | Reference |

| Basal Respiration (OCR) | 100 nM FTY720-P (48h) | ~1.8 | AC16 | [7] |

| ATP-linked Respiration (OCR) | 100 nM FTY720-P (48h) | ~1.8 | AC16 | [7] |

| Mitochondrial ATP Production Rate | 100 nM FTY720-P (48h) | Increased | AC16 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and α-syn aggregation.

Sequential Protein Extraction for Alpha-Synuclein

This protocol is adapted from methodologies used to assess α-syn pathology in mouse models treated with this compound.[1]

-

Homogenization: Homogenize brain tissue in 10 volumes of ice-cold Tris-buffered saline (TBS) containing protease and phosphatase inhibitors.

-

Soluble Fraction: Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C. The supernatant contains the TBS-soluble α-syn fraction.

-

Detergent-Soluble Fraction: Resuspend the pellet in TBS containing 1% Triton X-100 and protease/phosphatase inhibitors. Incubate for 30 minutes on ice with vortexing every 10 minutes. Centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant contains the Triton X-100-soluble fraction.

-

Insoluble Fraction: Wash the resulting pellet with TBS and then resuspend in TBS containing 2% SDS and protease/phosphatase inhibitors. Sonicate the sample and incubate at room temperature for 1 hour. Centrifuge at 100,000 x g for 30 minutes at 25°C. The supernatant contains the SDS-soluble (insoluble) α-syn fraction.

-

Analysis: Analyze the protein concentration of each fraction using a BCA assay and proceed with immunoblotting.

Immunoblotting for Alpha-Synuclein

-

SDS-PAGE: Separate 20-30 µg of protein from each fraction on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-syn (e.g., BD Biosciences, #610787, 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000-1:10,000 dilution) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis is performed using software such as ImageJ, normalizing to a loading control like β-actin or GAPDH.

Thioflavin T (ThT) Aggregation Assay

This is a representative protocol to assess the effect of compounds like this compound on α-syn fibrillization in vitro.

-

Preparation of Reagents: Prepare a stock solution of recombinant human α-syn monomer in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

-

Assay Setup: In a 96-well black, clear-bottom plate, combine the α-syn monomer (final concentration, e.g., 50-100 µM), ThT (final concentration, e.g., 10-20 µM), and the test compound (this compound at various concentrations) or vehicle control.

-

Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure the ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals.

-

Data Analysis: Plot the fluorescence intensity versus time. The lag time, slope of the elongation phase, and final plateau fluorescence can be used to quantify the kinetics of aggregation and the inhibitory effect of the compound.

Real-Time Quantitative PCR (qPCR) for Neurotrophic Factors

This protocol is based on methods used to quantify mRNA levels in cells treated with this compound.[6]

-

RNA Extraction: Extract total RNA from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for BDNF, GDNF, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Representative Primer Sequences (Human):

-

BDNF Forward: 5'-TGCAGGGGCATAGACAAAAGG-3'

-

BDNF Reverse: 5'-CTTATGAATCGCCAGCCAATTCTC-3'

-

GDNF Forward: 5'-AAGCGG ACTCTAGAGGAGGA-3'

-

GDNF Reverse: 5'-GTCGTCATCAAACTGGTCAGGA-3'

-

-

-

Thermocycling Conditions: Use a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic strategy for synucleinopathies by targeting multiple disease-relevant pathways. Its ability to reduce α-syn pathology, enhance the expression of neurotrophic factors, and potentially improve mitochondrial function without causing immunosuppression makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of these devastating neurodegenerative disorders.

References

- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of FTY720-Mitoxy

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective properties of FTY720-Mitoxy, a novel derivative of the FDA-approved drug FTY720 (Fingolimod). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for neurodegenerative diseases. This compound has demonstrated significant promise in preclinical studies by targeting key pathological features of synucleinopathies such as Multiple System Atrophy (MSA) and Parkinson's disease.

Core Neuroprotective Mechanisms

This compound distinguishes itself from its parent compound by being non-immunosuppressive, a crucial safety advantage for chronic neurodegenerative conditions.[1][2] Its neuroprotective effects are multifaceted, primarily revolving around the enhancement of endogenous neurotrophic support, mitigation of oxidative stress, and restoration of mitochondrial function.

A key feature of this compound is the addition of a mitochondria-localizing triphenylphosphonium (TPP) moiety, which directs the compound to presynaptic sites rich in mitochondria.[2] This targeted delivery is critical as mitochondrial dysfunction is a central pathological hallmark in many neurodegenerative disorders.[2] Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not modulate sphingosine (B13886) 1-phosphate receptors (S1PRs), thus avoiding the immunosuppressive effects associated with the parent drug.[1][2]

The compound has been shown to readily cross the blood-brain barrier and exert its neuroprotective effects through several mechanisms:[2]

-

Upregulation of Neurotrophic Factors: this compound significantly increases the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF) in both neuronal and oligodendroglial cells.[1][2][3][4] This is achieved, in part, through the enhancement of histone 3 acetylation and the phosphorylation of ERK1/2.[3][4]

-

Reduction of Oxidative Stress: It effectively protects against oxidative stress-induced cell death, a common pathological event in neurodegeneration.[3] Notably, it has shown superior protective effects in cells expressing MSA-associated α-synuclein mutants compared to its parent compound.[3][4]

-

Mitochondrial Function Restoration: In animal models of MSA, this compound has been shown to protect mitochondrial function.[1]

-

Anti-inflammatory Effects: The compound reduces microglial activation, a key component of neuroinflammation in synucleinopathies.[1]

-

Reduction of α-Synuclein Pathology: this compound has been demonstrated to block the pathological accumulation of α-synuclein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound in OLN-93 Oligodendroglia Cells

| Parameter | Treatment | Concentration | Duration | Result | Citation |

| Cell Viability | This compound | up to 160 nM | 48 hr | Normal viability sustained | [3][4] |

| NGF mRNA Expression | FTY720, FTY720-C2, this compound | 160 nM | 24 hr | Increased | [3][4] |

| BDNF mRNA Expression | This compound | 160 nM | 24 hr | Significantly increased | [3][4] |

| GDNF mRNA Expression | This compound | 160 nM | 24 hr | Significantly increased | [3][4] |

| Histone 3 Acetylation | This compound | 160 nM | 24 hr | Significantly increased | [3][4] |

| ERK1/2 Phosphorylation | This compound | 160 nM | 24 hr | Significantly increased | [3][4] |

| Myelin Associated Glycoprotein (MAG) Protein Levels | This compound | 160 nM | 48 hr | Significantly increased | [3][4] |

| Protection against Oxidative Stress (H₂O₂) | This compound | 160 nM | 48 hr | Protected α-synuclein expressing cells | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Multiple System Atrophy (CNP-aSyn Tg)

| Parameter | Treatment | Dosage | Duration | Result | Citation |

| Motor Function (Rotarod) | This compound | 1.1 mg/kg/day | 3 months | Normalized | [1] |

| Sweat Function (Starch-Iodine Test) | This compound | 1.1 mg/kg/day | 3 months | Normalized | [1] |

| Soleus Muscle Mass | This compound | 1.1 mg/kg/day | 3 months | Normalized | [1] |

| Brain GDNF Levels | This compound | 1.1 mg/kg/day | 3 months | Increased | [1] |

| Brain miR-96-5p Levels | This compound | 1.1 mg/kg/day | 3 months | Reduced | [1] |

| α-Synuclein Pathology | This compound | 1.1 mg/kg/day | 3 months | Blocked | [1] |

| Microglial Activation (Iba1) | This compound | 1.1 mg/kg/day | 3 months | Reduced | [1] |

| Movement and Mitochondrial Function (3NP toxin model) | This compound | 1.1 mg/kg/day | N/A | Protected | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Viability Assay (Neutral Red Assay)

-

Cell Culture: OLN-93 oligodendroglia cells are seeded in 96-well plates at a density of 6x10³ cells/well for 48-hour experiments. Cells are allowed to attach and grow overnight.

-

Treatment: Cells are treated with this compound at concentrations ranging from 40 to 320 nM or vehicle for 48 hours.

-

Oxidative Stress Induction (for protection assays): 48 hours post-treatment with this compound, cells are exposed to 75 μM H₂O₂.

-

Neutral Red Staining: The growth medium is removed, and cells are washed with phosphate-buffered saline (PBS). Cells are then incubated in growth medium containing 0.005% neutral red for a specified time.

-

Quantification: The amount of neutral red dye incorporated by viable cells is measured by light absorbance, providing a quantitative measure of cell viability.[3]

In Vivo Administration in a Mouse Model of MSA

-

Animal Model: CNP-aSyn transgenic mice, which express human α-synuclein in oligodendrocytes, are used. These mice develop progressive motor dysfunction.

-

Drug Delivery: this compound (1.1 mg/kg/day) or vehicle is delivered continuously for 3 months (from 8.5 to 11.5 months of age) via osmotic pumps.

-

Behavioral Assessment:

-

Motor Coordination: Assessed using the rotarod test.

-

Autonomic Function: Sweat production is measured using the starch-iodine test.

-

-

Postmortem Tissue Analysis:

-

qPCR: Brain tissue is analyzed for mRNA levels of BDNF, GDNF, NGF, and the GDNF-receptor RET.

-

Immunoblot: Brain tissue is analyzed for protein levels of α-synuclein, BDNF, GDNF, and the microglial marker Iba1.

-

Sequential Protein Extraction: Used to measure α-synuclein pathology.[1]

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound Signaling Pathway.

Caption: Preclinical Experimental Workflow.

References

- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of FTY720-Mitoxy on Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia, astrocytes, and oligodendrocytes, is a key pathological feature of many neurodegenerative diseases. FTY720 (Fingolimod), an approved treatment for multiple sclerosis, is known for its immunomodulatory effects. However, its therapeutic potential is associated with on-target side effects related to its action on sphingosine-1-phosphate (S1P) receptors. FTY720-Mitoxy, a derivative of FTY720, has been developed to retain and enhance the neuroprotective properties of the parent compound while avoiding its immunosuppressive effects. This technical guide provides an in-depth overview of the current understanding of this compound's effect on glial cell activation, with a focus on its therapeutic potential for neurodegenerative disorders.

Core Mechanism of Action

This compound is a novel derivative of FTY720, engineered with a mitochondria-localizing triphenylphosphonium (TPP) moiety. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act as a potent modulator of S1P receptors, thus avoiding the immunosuppressive effects associated with FTY720.[1] Its primary mechanism of action in the central nervous system (CNS) appears to be direct effects on glial cells, leading to reduced neuroinflammation, enhanced neurotrophic support, and protection against oxidative stress.

Effect on Oligodendrocytes

This compound has been shown to have significant protective and restorative effects on oligodendrocytes, the myelinating cells of the CNS.

Quantitative Data

| Cell Line | Treatment | Duration | Target | Method | Result | Reference |

| OLN-93 | 160 nM this compound | 24 hr | BDNF mRNA | qPCR | 2.5-fold increase | [2] |

| OLN-93 | 160 nM this compound | 24 hr | GDNF mRNA | qPCR | 2.0-fold increase | [2] |

| OLN-93 | 160 nM this compound | 24 hr | NGF mRNA | qPCR | 2.2-fold increase | [2] |

| OLN-93 | 160 nM this compound | 24 hr | p-ERK1/2 Protein | Western Blot | Significant increase | [2] |

| OLN-93 | 160 nM this compound | 48 hr | MAG Protein | Western Blot | Significant increase | [2] |

Signaling Pathways

This compound stimulates the expression of neurotrophic factors in oligodendrocytes, at least in part, through the activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[2] The upstream mechanism leading to ERK1/2 phosphorylation by this compound is not yet fully elucidated but appears to be independent of S1P receptor agonism.

Effect on Microglia

This compound reduces microglial activation, a key component of neuroinflammation. While much of the detailed mechanistic work on inflammasome inhibition has been done with the parent compound FTY720, this compound has been shown to reduce microgliosis in vivo.

Quantitative Data

| Animal Model | Treatment | Duration | Brain Region | Marker | Method | Result | Reference |

| MSA (CNP-aSyn Tg) | 1.1 mg/kg/day this compound | 3 months | Cerebellar White Matter | Iba1 | Immunohistochemistry | Reduced microglial activation | [3] |

| Parkinson's (6-OHDA) | FTY720 | 21 days | Substantia Nigra | Iba1+ cells | Immunohistochemistry | Significant decrease in microgliosis | [4] |

| Ischemic Stroke | FTY720 | 7 days | Peri-infarct Cortex | CD16/32+ Iba1+ cells (M1) | Immunohistochemistry | Significant decrease | [5] |

| Ischemic Stroke | FTY720 | 7 days | Peri-infarct Cortex | CD206+ Iba1+ cells (M2) | Immunohistochemistry | Significant increase | [5] |

Signaling Pathways

FTY720 has been shown to inhibit the activation of the NLRP3 inflammasome in microglia.[1][6] This is a critical anti-inflammatory mechanism. The proposed pathway involves the inhibition of the PI3K/AKT/GSK-3β signaling cascade, leading to reduced production of reactive oxygen species (ROS) and decreased activation of the transcription factor NF-κB (p65), both of which are required for NLRP3 inflammasome activation.[1]

Effect on Astrocytes

The parent compound, FTY720, has been shown to attenuate astrocyte activation (astrogliosis).[4] The effects of FTY720 on astrocytes are complex, involving the desensitization of surface S1P receptors while sustaining internal cellular signaling that can modulate inflammatory responses.[7][8] Phosphorylated FTY720 can stimulate ERK phosphorylation in astrocytes via S1P1 receptors.[3] Currently, there is a lack of specific data on the direct effects of this compound on astrocytes.

Quantitative Data

| Animal Model | Treatment | Duration | Brain Region | Marker | Method | Result | Reference |

| Parkinson's (6-OHDA) | FTY720 | 21 days | Substantia Nigra | GFAP+ astrocytes | Immunohistochemistry | Significant decrease in astrogliosis | [4] |

Experimental Protocols

In Vitro Treatment of OLN-93 Oligodendrocytes

-

Cell Culture: Culture OLN-93 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate well plates (e.g., 6-well for Western blot and qPCR, 96-well for viability assays) and allow them to adhere and grow overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in culture medium to a final concentration of 160 nM. Replace the existing medium with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 24 hours for qPCR and Western blot of p-ERK, 48 hours for MAG Western blot).

-

Harvesting:

-

For qPCR: Aspirate the medium, wash with PBS, and lyse the cells using a suitable lysis buffer for RNA extraction.

-

For Western Blot: Aspirate the medium, wash with PBS, and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

In Vivo Administration in Mouse Model of MSA

-

Animal Model: Use a transgenic mouse model of Multiple System Atrophy (MSA), such as the CNP-aSyn model.

-

Treatment Preparation: Dissolve this compound in a vehicle suitable for delivery via osmotic pump.

-

Osmotic Pump Implantation: At the desired age (e.g., 8.5 months), surgically implant osmotic pumps subcutaneously. The pumps should be calibrated to deliver a continuous dose of 1.1 mg/kg/day of this compound.

-

Treatment Duration: Continue the treatment for the specified period (e.g., 3 months).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect brain and spinal cord tissues for subsequent analysis (immunohistochemistry, Western blot, qPCR).

Immunofluorescence Staining for Microglial Activation (Iba1)

-

Tissue Preparation: Use 30 µm free-floating brain sections.

-

Washing: Wash sections in PBS.

-

Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).

-

Washing: Wash sections in PBS.

-

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Counterstaining: Stain cell nuclei with DAPI.

-

Mounting and Imaging: Mount sections on slides with an anti-fade mounting medium and visualize using a confocal microscope.

-

Quantification: Quantify the number of Iba1-positive cells or the fluorescence intensity in defined regions of interest using image analysis software.

Western Blot for p-ERK1/2

-

Protein Extraction and Quantification: Extract protein from treated cells or brain tissue and determine the concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Real-Time PCR (qPCR) for Neurotrophic Factors

-

RNA Extraction: Extract total RNA from treated cells or brain tissue using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction: Set up the qPCR reaction using a TaqMan or SYBR Green master mix, specific primers for BDNF, GDNF, and NGF, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system.

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

Experimental Workflow

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation and glial cell dysfunction. Its ability to reduce microglial activation, protect oligodendrocytes, and enhance the production of neurotrophic factors, all without the immunosuppressive side effects of its parent compound, makes it a compelling molecule for further investigation. This technical guide provides a summary of the current knowledge and methodologies to aid researchers in the continued exploration of this compound's therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, particularly its direct effects on astrocytes and the upstream signaling pathways it modulates in different glial cell types.

References

- 1. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylated FTY720 stimulates ERK phosphorylation in astrocytes via S1P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Regulation of Mitogen-Activated Protein Kinases ERK1/2 and ERK5 by Neurotrophins, Neuronal Activity, and cAMP in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Non-Immunosuppressive Profile of FTY720-Mitoxy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FTY720-Mitoxy, a novel derivative of the immunosuppressive drug FTY720 (Fingolimod). We explore the core mechanisms that differentiate this compound as a non-immunosuppressive agent, focusing on its unique molecular behavior, signaling pathways, and comparative quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neurodegenerative disease.

Introduction: FTY720 and the Evolution to this compound

FTY720 (Fingolimod) is a well-established immunomodulator approved for the treatment of multiple sclerosis.[1] Its therapeutic effect is primarily attributed to its ability to reduce the number of circulating lymphocytes, thereby preventing their infiltration into the central nervous system.[1] This is achieved through the in vivo phosphorylation of FTY720 to FTY720-phosphate (FTY720-P), which then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[2] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, effectively trapping the lymphocytes within secondary lymphoid organs and causing lymphopenia.[1][2][3]

While effective, the immunosuppressive nature of FTY720 can lead to potential side effects and limits its therapeutic application in non-autoimmune conditions. This has driven the development of derivatives that retain beneficial neuroprotective properties without inducing immunosuppression. This compound is one such derivative, engineered to be non-immunosuppressive by preventing its interaction with the S1P receptor pathway.[4][5]

This compound is a chemically modified version of FTY720 that incorporates a triphenylphosphonium (TPP) cation. This modification serves a dual purpose: it targets the molecule to the mitochondria and, crucially, it prevents the phosphorylation of the parent compound.[5] As this compound is not phosphorylated, it cannot act as an S1P receptor agonist and therefore does not induce the lymphocyte sequestration that is the hallmark of FTY720's immunosuppressive activity.[4][5] Instead, its therapeutic potential is being explored in the context of neurodegenerative diseases through mechanisms independent of S1P receptor modulation, such as the activation of protein phosphatase 2A (PP2A) and the promotion of neurotrophic factor expression.[4][6]

The Molecular Basis of this compound's Non-Immunosuppressive Nature

The key to understanding the non-immunosuppressive character of this compound lies in its structural modification and subsequent lack of interaction with the S1P signaling pathway.

Lack of In Vivo Phosphorylation

FTY720 requires phosphorylation by sphingosine (B13886) kinases (primarily SphK2) to its active form, FTY720-P, to exert its immunosuppressive effects.[2][7][8] The addition of the bulky TPP moiety to the FTY720 backbone in this compound sterically hinders the action of sphingosine kinases, preventing its conversion to a phosphorylated, S1P receptor-active form.[4][5]

Absence of S1P Receptor Modulation

As this compound is not phosphorylated, it does not bind to and agonize S1P receptors.[4][5] This is in stark contrast to FTY720-P, which has high affinity for S1P1, S1P3, S1P4, and S1P5 receptors.[2] The inability to modulate S1P receptors means that this compound does not interfere with lymphocyte trafficking and, consequently, does not lead to a reduction in peripheral lymphocyte counts.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative differences between FTY720 and this compound based on available preclinical and clinical data.

Table 1: Comparative Effects on Peripheral Blood Lymphocyte Counts

| Compound | Species | Dose | Change in Lymphocyte Count | Reference(s) |

| FTY720 | Human | 1.25 mg/day | ~80% decrease from baseline | [9][10] |

| Human | 5 mg/day | ~88% decrease from baseline | [9] | |

| Mouse | 0.5 mg/kg/day | Decrease to 23.81% of control | [11] | |

| Mouse | 1.0 mg/kg/day | Decrease to 12.59% of control | [11] | |

| Rat | 2 mg/kg & 10 mg/kg | Dose-dependent decrease | [12] | |

| This compound | Mouse | Not specified | No significant change | [4][5] |

Table 2: S1P Receptor Binding Affinity (Ki in nM)

| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |

| FTY720-Phosphate | High Affinity | Low Affinity | High Affinity | High Affinity | High Affinity | [2][13][14][15] |

| This compound | No significant binding reported | No significant binding reported | No significant binding reported | No significant binding reported | No significant binding reported | [4][5] |

Table 3: Effect on Protein Phosphatase 2A (PP2A) Activity

| Compound | Cell/Tissue Type | Effect on PP2A Activity | Reference(s) |

| FTY720 | Mantle Cell Lymphoma Cells | Increased activity | [2] |

| Breast Cancer Cells | Upregulated activity | [16] | |

| A549 Lung Epithelial Cells | Enhanced TNF-induced activity | [17] | |

| Malignant Mesothelioma Cells | Reactivated PP2A | [18] | |

| This compound | Not specified | Activates PP2A | [19] |

| FTY720-Phosphate | A549 Lung Epithelial Cells | Enhanced TNF-induced activity | [17][20] |

Table 4: Effects on Neurotrophic Factor Expression

| Compound | Cell Type | Neurotrophic Factor | Change in Expression | Reference(s) |

| FTY720 | OLN-93 Oligodendroglia | NGF | Increased | [6][21] |

| This compound | OLN-93 Oligodendroglia | NGF, BDNF, GDNF | Increased | [6][21] |

| Mouse Brain | GDNF | Increased | [4][5] |

Signaling Pathways and Experimental Workflows

FTY720 Signaling Pathway

The immunosuppressive action of FTY720 is initiated by its phosphorylation and subsequent interaction with S1P receptors.

Caption: FTY720 is phosphorylated to FTY720-P, which agonizes the S1P1 receptor on lymphocytes, leading to immunosuppression.

This compound Signaling Pathway

This compound bypasses the S1P receptor pathway and exerts its effects through alternative mechanisms, including mitochondrial targeting and PP2A activation.

Caption: this compound acts independently of S1P receptors, targeting mitochondria and activating PP2A to promote neuroprotection.

Experimental Workflow: Comparative Lymphocyte Counting

This workflow outlines the general procedure for comparing the effects of FTY720 and this compound on peripheral blood lymphocyte counts.

Caption: Workflow for assessing the impact of FTY720 and this compound on lymphocyte populations using flow cytometry.

Detailed Experimental Protocols

Peripheral Blood Lymphocyte Counting by Flow Cytometry

Objective: To quantify the number of circulating lymphocytes in response to treatment with FTY720 or this compound.

Materials:

-

Whole blood samples from treated and control animals/subjects.

-

Phosphate-buffered saline (PBS).

-

Ficoll-Paque or other density gradient medium for peripheral blood mononuclear cell (PBMC) isolation.

-

Flow Cytometry Staining Buffer.

-

Fluorochrome-conjugated monoclonal antibodies specific for lymphocyte markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220).

-

Flow cytometer.

Protocol:

-

PBMC Isolation: Dilute whole blood with an equal volume of PBS. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.

-

Cell Harvesting: Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs into a new tube.

-

Washing: Wash the PBMCs with PBS or Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.

-

Cell Counting: Resuspend the cell pellet in a known volume of staining buffer and perform a cell count using a hemocytometer or an automated cell counter to determine the total number of PBMCs.

-

Antibody Staining: Aliquot approximately 1 x 10^6 cells per tube. Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash the stained cells twice with staining buffer to remove unbound antibodies.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of staining buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population based on forward and side scatter characteristics. Quantify the percentage and absolute number of different lymphocyte subsets (e.g., T cells, B cells) based on the expression of specific markers.

S1P Receptor Binding Assay

Objective: To determine the binding affinity of a compound for S1P receptors.

Materials:

-

Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P1).

-

Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).

-

Test compounds (FTY720-P, this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

-

Glass fiber filter plates.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the unlabeled compound to bind to the receptors.

-

Addition of Radioligand: Add a constant, low concentration of radiolabeled S1P to each well.

-

Binding Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow the radioligand to reach binding equilibrium.

-

Termination of Binding: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

PP2A Activity Assay

Objective: To measure the enzymatic activity of PP2A in cell lysates following treatment with FTY720 or this compound.

Materials:

-

Cell lysates from treated and control cells.

-

PP2A Immunoprecipitation Phosphatase Assay Kit (containing PP2A-specific antibody, protein A/G beads, phosphopeptide substrate, and malachite green reagent).

-

Microplate reader.

Protocol:

-

Immunoprecipitation of PP2A: Incubate cell lysates with an anti-PP2A catalytic subunit antibody to specifically capture PP2A. Add protein A/G beads to pull down the antibody-PP2A complex. Centrifuge to pellet the beads and wash several times to remove non-specific proteins.

-

Phosphatase Reaction: Resuspend the beads in a reaction buffer containing a specific phosphopeptide substrate for PP2A. Incubate at 30°C for a defined time to allow PP2A to dephosphorylate the substrate, releasing free phosphate (B84403).

-

Detection of Free Phosphate: Stop the reaction and add malachite green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

-

Quantification: Measure the absorbance of the colored complex using a microplate reader at the appropriate wavelength (e.g., 620-650 nm).

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate released in each sample. PP2A activity is expressed as pmol of phosphate released per minute per mg of protein.

Conclusion

This compound represents a significant advancement in the development of therapeutic agents derived from FTY720. Its non-immunosuppressive nature, stemming from its inability to be phosphorylated and subsequently modulate S1P receptors, opens up new avenues for its use in a range of diseases where immunosuppression is not desirable. The data clearly indicate that this compound does not induce the lymphopenia characteristic of FTY720. Instead, its mechanism of action appears to be centered on mitochondrial targeting and the activation of intracellular signaling pathways such as PP2A, leading to neuroprotective and other beneficial effects. This technical guide provides a foundational understanding of the key differences between FTY720 and this compound, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations into this promising new compound.

References

- 1. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces synucleinopathy and neuroinflammation, restores behavior and mitochondria function, and increases GDNF expression in Multiple System Atrophy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Reduces Synucleinopathy and Neuroinflammation, Restores Behavior and Mitochondria Function, and Increases GDNF Expression In Multiple System Atrophy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reduces Toxicity Associated with α-Synuclein and Oxidative Stress by Increasing Trophic Factor Expression and Myelin Protein in OLN-93 Oligodendroglia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FTY720 therapy exerts differential effects on T cell subsets in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of different dose of FTY720 on lymphocyte cell cycle arrest in cardiac transplantation model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The phosphorylated form of FTY720 activates PP2A, represses inflammation and is devoid of S1P agonism in A549 lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound reduces toxicity associated with MSA-like α-synuclein and oxidative stress by increasing trophic factor expression and myelin protein in OLN-93 oligodendroglia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

FTY720-Mitoxy's impact on brain-derived neurotrophic factor (BDNF) expression

An In-depth Technical Guide on the Impact of FTY720-Mitoxy on Brain-Derived Neurotrophic Factor (BDNF) Expression

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the nervous system that supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is integral to synaptic plasticity, which is vital for learning and memory.[1] Aberrant or deficient BDNF expression is implicated in the pathology of numerous neurodegenerative disorders, including Multiple System Atrophy (MSA) and Parkinson's disease (PD).[2][3] Consequently, therapeutic strategies aimed at augmenting neuronal BDNF synthesis are of significant interest to the research and drug development community.[1]

FTY720 (Fingolimod), an approved immunomodulatory drug for multiple sclerosis, has demonstrated neuroprotective effects associated with its ability to increase BDNF levels.[4][5][6][7] However, its therapeutic use is accompanied by immunosuppressive side effects. This has led to the development of non-immunosuppressive derivatives, such as this compound.[8][9] this compound is a novel derivative featuring a mitochondria-localizing triphenylphosphonium (TPP) moiety, designed to enhance its concentration at sites of mitochondrial damage, which is a known factor in neurodegeneration.[8][9] Unlike its parent compound, this compound does not require phosphorylation to be active and does not modulate sphingosine-1-phosphate receptors (S1PRs), thus avoiding the reduction of circulating lymphocytes and the associated immunosuppression.[2][9]

This technical guide provides a comprehensive overview of the current research on this compound's impact on BDNF expression, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

This compound has been shown to be a potent stimulator of neurotrophic factor expression, uniquely upregulating BDNF in oligodendroglial cells where the parent compound and other derivatives fail to do so under similar conditions. The following table summarizes the key quantitative findings from in vitro studies.

| Experimental Model | Compound | Concentration | Treatment Duration | Target Measured | Result | Reference |